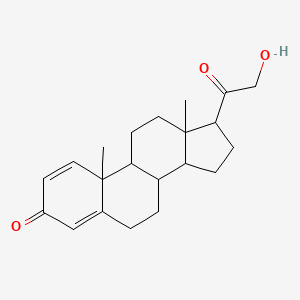

21-Hydroxypregna-1,4-diene-3,20-dione

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 21-Hydroxypregna-1,4-diene-3,20-dione typically involves the use of androst-4-en-3,17-dione as a starting material . One efficient procedure involves the nitrile method, which results in a high yield of 56.0-57.0% . The reaction conditions include the use of specific reagents and solvents, followed by purification steps to isolate the desired product .

Industrial Production Methods: In industrial settings, the production of this compound often involves microbial transformation processes. Phytosterols, which are abundant and economical, are converted into key intermediates such as androst-4-en-3,20-dione through microbial transformation . These intermediates are then further processed to produce the final compound .

Chemical Reactions Analysis

Types of Reactions: 21-Hydroxypregna-1,4-diene-3,20-dione undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used.

Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are employed.

Substitution: Halogenation reactions often use reagents like bromine (Br2) and chlorine (Cl2).

Major Products: The major products formed from these reactions include various hydroxylated and oxidized derivatives of the original compound .

Scientific Research Applications

Biochemical Properties and Structure

21-Hydroxypregna-1,4-diene-3,20-dione is characterized by its four fused ring structure typical of steroid compounds. Its molecular formula is and it possesses significant biological activity due to its role as a metabolite of deoxycorticosterone. The compound's structural features enable it to interact with hormone receptors, making it a candidate for various therapeutic applications .

Endocrinology and Hormonal Regulation

2.1 Hormonal Activity

This compound functions primarily in hormonal regulation. It is involved in the synthesis of corticosteroids and plays a critical role in the adrenal cortex's response to stress. Its ability to modulate glucocorticoid and mineralocorticoid activity makes it valuable in endocrinological studies .

2.2 Clinical Applications

The compound is utilized in diagnosing and treating conditions related to adrenal insufficiency and congenital adrenal hyperplasia (CAH). Elevated levels of this compound can indicate adrenal dysfunction, making it a biomarker for clinical assessments .

Therapeutic Uses

3.1 Corticosteroid Synthesis

As a precursor in the biosynthesis of corticosteroids, this compound is crucial for developing synthetic corticosteroids used in treating inflammatory conditions such as asthma and rheumatoid arthritis. Its derivatives exhibit anti-inflammatory properties that are harnessed in therapeutic formulations .

3.2 Immunosuppressive Therapy

The compound is also explored for its immunosuppressive effects. Research indicates that derivatives can effectively modulate immune responses, making them suitable for use in transplant medicine to prevent organ rejection .

Research Applications

4.1 Metabolic Studies

Studies involving this compound focus on its metabolic pathways and transformations within biological systems. For instance, biotransformation studies using fungi like Cunninghamella elegans have demonstrated the compound's metabolic versatility and its potential as a model for understanding steroid metabolism .

4.2 Pharmacological Research

The pharmacological profile of this compound is under investigation for its potential in drug development. Its interactions with various receptors are being studied to develop new therapies targeting hormonal imbalances and inflammatory diseases .

Case Studies

Mechanism of Action

The mechanism of action of 21-Hydroxypregna-1,4-diene-3,20-dione involves its interaction with specific molecular targets and pathways . The compound exerts its effects by binding to corticosteroid receptors, leading to the modulation of gene expression and subsequent physiological responses . This interaction influences various biological processes, including inflammation and immune response .

Comparison with Similar Compounds

Pregna-4-en-17α,21-diol-3,20-dione: A key intermediate in corticosteroid synthesis.

Budesonide: Known for its anti-inflammatory properties and used in the treatment of respiratory conditions.

Prednisolone: A widely used corticosteroid with potent anti-inflammatory effects.

Uniqueness: 21-Hydroxypregna-1,4-diene-3,20-dione is unique due to its specific hydroxylation pattern, which imparts distinct biological activities and makes it a valuable intermediate in the synthesis of various corticosteroids .

Biological Activity

21-Hydroxypregna-1,4-diene-3,20-dione (C21H28O3), a steroid compound, is known for its biological significance and potential therapeutic applications. It is primarily recognized as a fungal metabolite derived from the biotransformation of deoxycorticosterone acetate (DOCA) by the fungus Cunninghamella elegans . This article explores its structural characteristics, biological activities, and relevant research findings.

Structural Characteristics

The compound consists of four fused rings:

- Ring A : Nearly planar.

- Rings B and C : Adopt chair conformations.

- Ring D : Exhibits an envelope conformation.

The stability of the molecular structure is enhanced by intramolecular hydrogen bonds, which contribute to its crystalline form .

Table 1: Structural Features of this compound

| Feature | Description |

|---|---|

| Molecular Formula | C21H28O3 |

| Ring Conformations | A (planar), B & C (chair), D (envelope) |

| Hydrogen Bonds | Intramolecular O—H⋯O and C—H⋯O interactions |

Biological Activity

This compound exhibits several biological activities that are crucial for its potential therapeutic applications:

Hormonal Activity

The compound is involved in the modulation of steroid hormone synthesis. It has been identified as a precursor in the biosynthesis of corticosteroids, which play vital roles in regulating metabolism and immune response .

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial properties. In vitro studies have demonstrated its effectiveness against various microbial strains, making it a candidate for further exploration in pharmaceutical applications .

Case Studies on Biological Effects

Several studies have documented the biological effects of this compound:

- Antimicrobial Efficacy : A study highlighted the compound's effectiveness against Staphylococcus aureus and Escherichia coli, showcasing its potential as an antibacterial agent.

- Steroid Synthesis : Another research focused on enhancing the production of 21-hydroxy steroids through metabolic engineering in Mycolicibacterium neoaurum, demonstrating improved yields of this compound under optimized conditions .

Research Findings

Recent advancements in understanding the biological activity of this compound include:

- Biotransformation Studies : Investigations into the metabolic pathways involved in converting precursor steroids into this compound have provided insights into its synthesis and potential applications in drug development .

- Enhanced Production Techniques : Genetic modifications in microbial strains have led to increased production rates of this compound. For instance, knocking out specific genes related to steroid degradation has resulted in higher yields of this compound .

Properties

IUPAC Name |

17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O3/c1-20-9-7-14(23)11-13(20)3-4-15-16-5-6-18(19(24)12-22)21(16,2)10-8-17(15)20/h7,9,11,15-18,22H,3-6,8,10,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDYFFPNLCUDFDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2C(=O)CO)CCC4=CC(=O)C=CC34C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00970436 | |

| Record name | 21-Hydroxypregna-1,4-diene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00970436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5508-55-4 | |

| Record name | MLS002638718 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19978 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 21-Hydroxypregna-1,4-diene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00970436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.